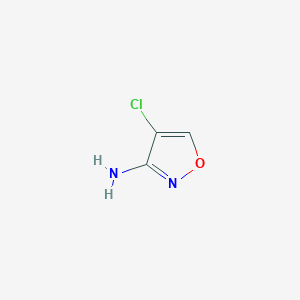

4-Chloroisoxazol-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloroisoxazol-3-amine is a chemical compound with the molecular formula C3H3ClN2O . It is used in laboratory chemicals and the manufacture of chemical compounds .

Synthesis Analysis

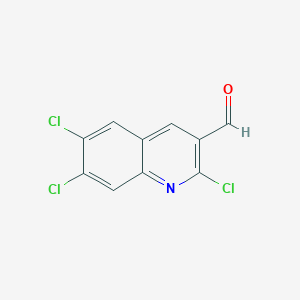

The synthesis of isoxazoles, including 4-Chloroisoxazol-3-amine, often involves enamine-triggered [3+2]-cycloaddition reactions of aldehydes and N-hydroximidoyl chlorides . This process is considered eco-friendly and offers a high-yielding, regiospecific, and metal-free synthetic route for the synthesis of 3,4-disubstituted isoxazoles .Molecular Structure Analysis

The molecular structure of 4-Chloroisoxazol-3-amine is characterized by the presence of a five-membered isoxazole ring with a chlorine atom attached to it . The InChI code for this compound is 1S/C3H3ClN2O/c4-2-1-7-6-3(2)5/h1H, (H2,5,6) .Aplicaciones Científicas De Investigación

Drug Discovery and Development

4-Chloroisoxazol-3-amine: is a valuable building block in medicinal chemistry due to its isoxazole ring, a core structure found in many commercially available drugs . Its incorporation into drug candidates can lead to a variety of biological activities, making it a versatile compound for developing new therapeutics.

Metal-Free Synthetic Routes

The compound plays a significant role in metal-free synthetic strategies for isoxazoles . This is particularly important as metal-catalyzed reactions often have drawbacks such as high costs, toxicity, and environmental concerns. Utilizing 4-Chloroisoxazol-3-amine can lead to more sustainable and eco-friendly synthesis of isoxazoles.

Anticancer Research

Isoxazole derivatives, including those derived from 4-Chloroisoxazol-3-amine , have shown promise in anticancer research . The ability to modify the isoxazole ring allows for the creation of compounds with potential anticancer properties.

Anti-Inflammatory Applications

The isoxazole moiety is known for its anti-inflammatory properties . As such, 4-Chloroisoxazol-3-amine can be used to synthesize new molecules that could serve as anti-inflammatory agents.

Antimicrobial Agents

Research has indicated that isoxazole derivatives exhibit antimicrobial activity . 4-Chloroisoxazol-3-amine could be used to develop new antimicrobial compounds that help combat resistant strains of bacteria.

Neurological Disorders

Compounds containing the isoxazole ring have been studied for their potential in treating neurological disorders such as depression and epilepsy . 4-Chloroisoxazol-3-amine could contribute to the synthesis of new drugs targeting these conditions.

Immunomodulatory Effects

Isoxazole derivatives have been explored for their immunosuppressant activities . This suggests that 4-Chloroisoxazol-3-amine could be instrumental in creating new treatments for autoimmune diseases.

Nanotechnology

While not directly linked to 4-Chloroisoxazol-3-amine , isoxazoles have been mentioned in the context of nanotechnology applications . The compound could potentially be used in the synthesis of novel nanoparticles with medical applications, such as drug delivery systems.

Safety and Hazards

Direcciones Futuras

Isoxazole derivatives, including 4-Chloroisoxazol-3-amine, have been found to possess various biological activities such as antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc . Therefore, the development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research .

Propiedades

IUPAC Name |

4-chloro-1,2-oxazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2O/c4-2-1-7-6-3(2)5/h1H,(H2,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROCLEQLTVECMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NO1)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B1322261.png)

![[4-(Trifluoromethyl)cyclohexyl]methanamine](/img/structure/B1322264.png)

![2-(4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-ol](/img/structure/B1322266.png)

![1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1322277.png)